molecular formula C19H19N3OS B11324494 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11324494
M. Wt: 337.4 g/mol
InChI Key: FAZJRJVUKUROGS-UHFFFAOYSA-N
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Description

2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound featuring a cyano group, a cyclopenta[b]pyridine ring, and a dimethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Cyclopenta[b]pyridine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Attachment of the Sulfanyl Group: This step involves the reaction of the cyclopenta[b]pyridine derivative with a thiol or disulfide compound.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2,4-dimethylphenylacetyl chloride under basic conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It could be used as a probe to study the function of certain enzymes or receptors.

    Industrial Chemistry: The compound might find applications in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE lies in its combination of a cyano group, a cyclopenta[b]pyridine ring, and a dimethylphenylacetamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C19H19N3OS/c1-12-6-7-16(13(2)8-12)21-18(23)11-24-19-15(10-20)9-14-4-3-5-17(14)22-19/h6-9H,3-5,11H2,1-2H3,(H,21,23)

InChI Key

FAZJRJVUKUROGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C=C3CCCC3=N2)C#N)C

Origin of Product

United States

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